

A Technical Guide to 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate

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Compound of Interest

Compound Name: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No.: B159543

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Introduction

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate is a heterocyclic organic compound featuring a piperazine core. The piperazine ring is a prevalent structural motif in medicinal chemistry, known for its ability to form multiple hydrogen bonds, modulate acid-base and lipophilic-hydrophilic properties, and enhance the water solubility of molecules.^[1] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, particularly for professionals in drug discovery and development. This compound, often protected with a tert-butoxycarbonyl (Boc) group, serves as a critical building block in the synthesis of more complex molecules with potential therapeutic activities.^{[2][3]}

Nomenclature and Chemical Identity

The standard nomenclature and identifiers for this compound are crucial for accurate documentation and research.

- IUPAC Name: 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate^[4]
- CAS Number: 129799-15-1^{[4][5]}
- Molecular Formula: C11H20N2O4^{[4][5]}

- Synonyms: 1-N-Boc-piperazine-2-carboxylic acid methyl ester, Methyl 1-Boc-piperazine-2-carboxylate, N-Boc-piperazine-2-carboxylic acid methyl ester[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These computed properties are essential for understanding the compound's behavior in various experimental settings.

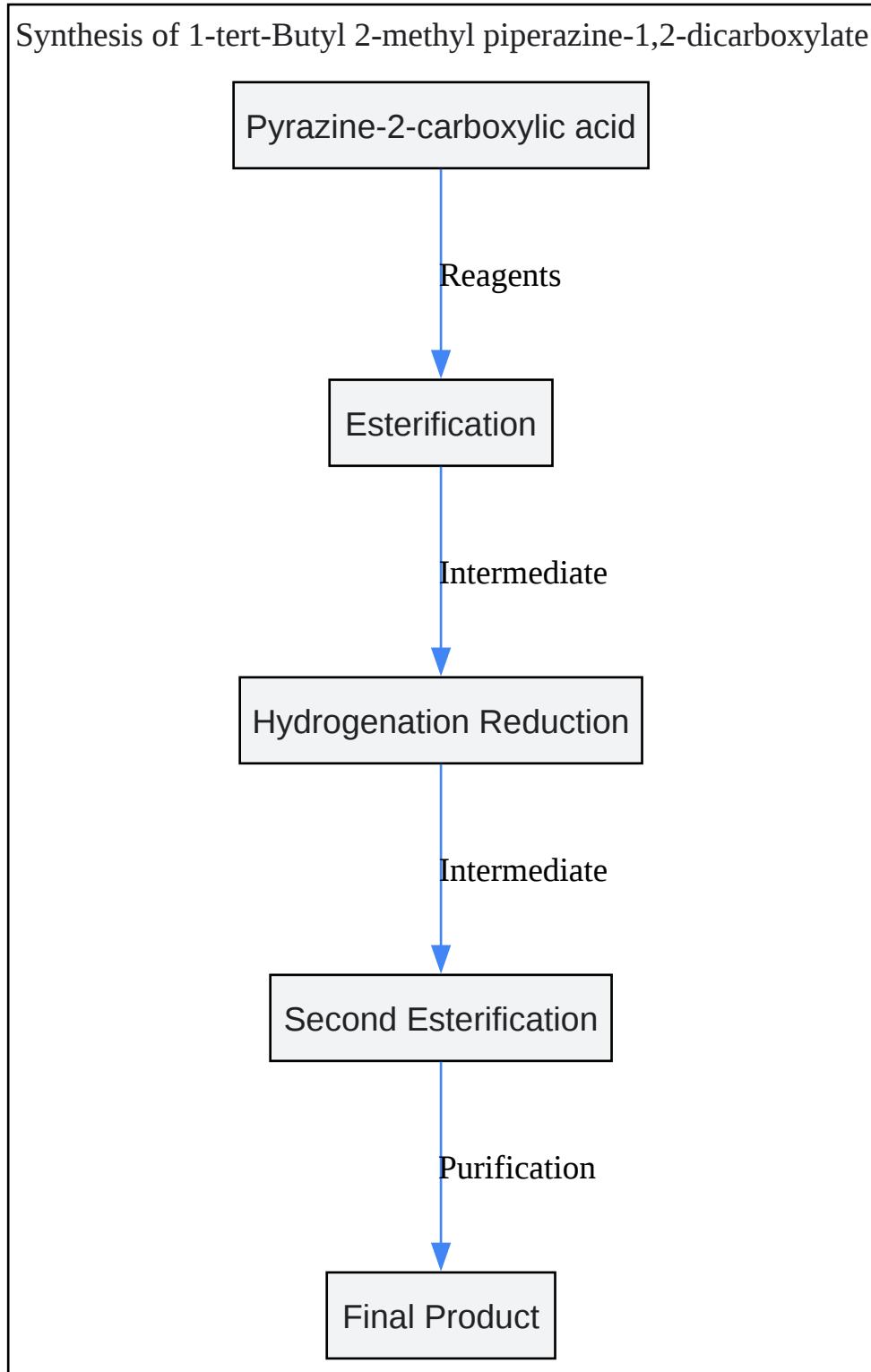
Property	Value	Source
Molecular Weight	244.29 g/mol	PubChem[4][5]
Exact Mass	244.14230712 Da	PubChem[4]
XLogP3	0.4	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	4	PubChem[4]
Rotatable Bond Count	4	PubChem[4]
Topological Polar Surface Area	55.6 Å ²	PubChem[4]
Heavy Atom Count	17	PubChem[4]

Synthesis and Experimental Protocols

The synthesis of **1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate** can be achieved through various synthetic routes. Below are detailed protocols derived from documented methods.

General Synthetic Workflow

The synthesis often involves the protection and functionalization of a piperazine or pyrazine precursor. A common strategy is the hydrogenation of a substituted pyrazine followed by esterification and protection.



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Caption: General synthesis workflow from pyrazine-2-carboxylic acid.

Protocol 1: From 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate

This method involves the debenylation of a protected piperazine precursor via catalytic hydrogenation.

Materials:

- 1-benzyl 4-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (Intermediate 17)
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C)
- Diatomaceous earth (Celite)
- Hydrogen gas (H₂) source
- Steel reaction vessel

Procedure:

- A solution of Intermediate 17 (e.g., 10 g, 26.5 mmol) is prepared in methanol (100 mL).[\[2\]](#)
- To this solution, 10% Pd/C (30% w/w, 3.0 g) is added.[\[2\]](#)
- The mixture is transferred to a steel vessel and placed under a hydrogen atmosphere at 50 psi.[\[2\]](#)
- The reaction is stirred at room temperature for 5 hours.[\[2\]](#)
- Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[\[2\]](#)
- The filtrate is concentrated under reduced pressure to remove the solvent.[\[2\]](#)
- The resulting crude product is purified to afford **1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate** as a light yellow liquid (yield: 88%).[\[2\]](#)

Protocol 2: Synthesis from Pyrazine-2-carboxylic Acid

This protocol outlines a multi-step synthesis starting from pyrazine-2-carboxylic acid.

Steps:

- Esterification: Pyrazine-2-carboxylic acid is first esterified.
- Hydrogenation Reduction: The pyrazine ring is reduced to a piperazine ring.
- Second Esterification/Protection: The piperazine is then further esterified and protected to yield the final product.[\[1\]](#)

This method provides a versatile route to various piperazine derivatives by modifying the starting materials and reaction conditions.[\[1\]](#)

Applications in Drug Development

Piperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[\[7\]](#) The structural versatility of the piperazine scaffold allows for the fine-tuning of pharmacological properties.[\[7\]](#)

Role as a Chemical Intermediate: **1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate** is a valuable intermediate in the synthesis of novel therapeutic agents. It is particularly used in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines, which have been investigated as agonists for the melanocortin-4 receptor (MC4R).[\[2\]](#) The MC4R is a target for drugs aimed at treating obesity and other metabolic disorders.

Logical Relationship in Drug Discovery



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